REACTION_CXSMILES
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[CH2:1]=[C:2]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3]([OH:5])=[O:4].[C:11](Cl)(=O)[CH3:12]>>[CH2:1]=[C:2]([CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([OH:5])=[O:4]
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Name
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Quantity
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40 g
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Type
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reactant
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Smiles
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C=C(C(=O)O)CCC(=O)O
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Name
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Quantity
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80 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated on the steam bath for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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The excess acetyl chloride is removed in vacuo (75°)
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Type
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CUSTOM
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Details
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the residue is evaporated from toluene twice
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Type
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DISSOLUTION
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Details
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Finally, the residue is dissolved in ethanol
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Type
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TEMPERATURE
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Details
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heated on the steam bath for one hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated to dryness
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Name
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Type
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product
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Smiles
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C=C(C(=O)O)CCC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |